2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a morpholine ring, a phenyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs.
Biology: It may have applications in studying cellular pathways and molecular interactions due to its ability to bind to specific receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar structure but different substituents.
3-amino-6-[4-(2-hydroxyethyl)phenyl]-N-[4-(morpholin-4-yl)pyridin-3-yl]pyrazine-2-carboxamide: A compound with a similar core structure but different functional groups.
Uniqueness
2-[4-(morpholin-4-yl)phenyl]-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and imidazo[1,2-a]pyridine core make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H22N4O/c1-2-6-19(7-3-1)24-23-22(25-21-8-4-5-13-27(21)23)18-9-11-20(12-10-18)26-14-16-28-17-15-26/h1-13,24H,14-17H2 |
InChI Key |
QBVSPIXZTGYVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)NC5=CC=CC=C5 |
Origin of Product |
United States |
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